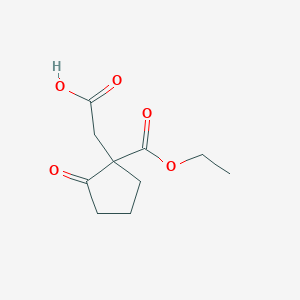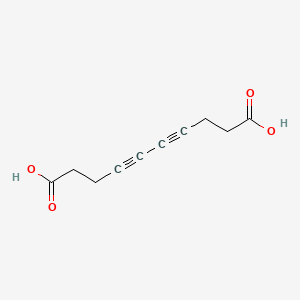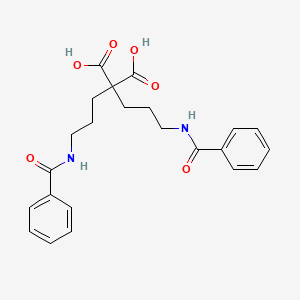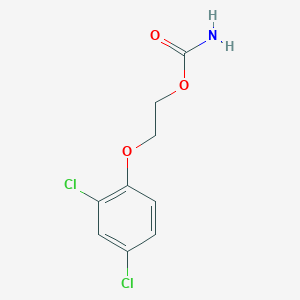
2-(2,4-Dichlorophenoxy)ethyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)ethyl carbamate is an organic compound with the molecular formula C9H9Cl2NO3 It is a derivative of carbamic acid and is characterized by the presence of a 2,4-dichlorophenoxy group attached to an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl carbamate typically involves the reaction of 2,4-dichlorophenol with ethylene carbonate in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate 2-(2,4-dichlorophenoxy)ethanol, which is then treated with phosgene or a suitable carbamoyl chloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2,4-dichlorophenol and ethyl carbamate.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenol and ethyl carbamate.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)ethyl carbamate has several scientific research applications, including:
Agriculture: It is used as a herbicide to control the growth of unwanted plants.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Chemistry: It serves as a reagent in organic synthesis, enabling the formation of various carbamate derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal biochemical processes. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)ethyl N-(o-tolyl)carbamate
- 2-(2,4-Dichlorophenoxy)ethyl N-(2,6-dichlorophenyl)carbamate
- 2-(2,4-Dichlorophenoxy)ethyl N-(p-tolyl)carbamate
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl carbamate is unique due to its specific structural features, such as the presence of the 2,4-dichlorophenoxy group and the ethyl carbamate moiety. These structural elements confer distinct chemical and biological properties, making it suitable for specific applications in agriculture and pharmaceuticals. Compared to similar compounds, it may exhibit different reactivity and potency, which can be advantageous in certain contexts.
Properties
CAS No. |
6294-82-2 |
|---|---|
Molecular Formula |
C9H9Cl2NO3 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl carbamate |
InChI |
InChI=1S/C9H9Cl2NO3/c10-6-1-2-8(7(11)5-6)14-3-4-15-9(12)13/h1-2,5H,3-4H2,(H2,12,13) |
InChI Key |
XDHXMSOVLRGMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


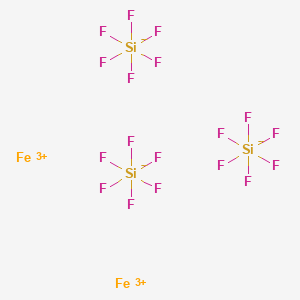

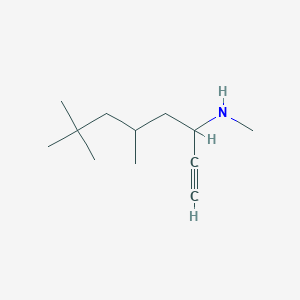
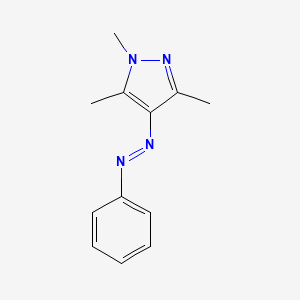
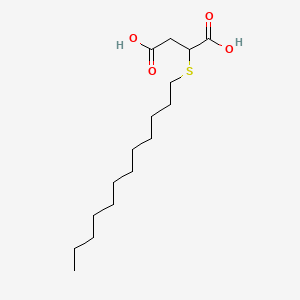

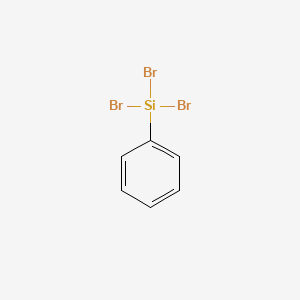
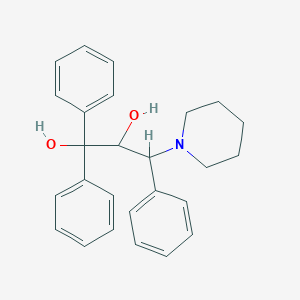
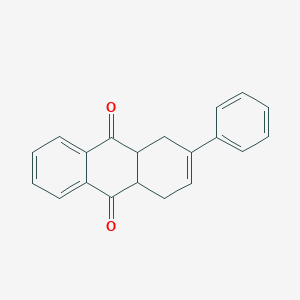
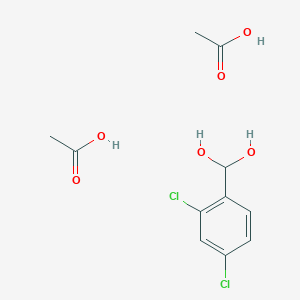
![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
